(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
Description
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Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c1-19-7-6-17-11-5-4-10(15)8-12(11)20-14(17)16-13(18)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFGWLCKBVAZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesis, and potential applications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure featuring:
- Bromine atom at position 6 of the benzothiazole ring.
- Methoxyethyl group at position 3.
- A cyclopropanecarboxamide moiety.
These structural features contribute to its unique reactivity and interaction with biological targets. The molecular formula is C15H15BrN2OS, with a molecular weight of approximately 421.31 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the Benzothiazole Core : Starting from 6-bromobenzo[d]thiazol-2(3H)-one, reactions with various reagents lead to the formation of the benzothiazole framework.
- Coupling Reactions : The introduction of the methoxyethyl group and cyclopropanecarboxamide is achieved through coupling reactions under optimized conditions to ensure high yields and purity.
Anticancer Properties
Preliminary studies suggest that compounds in this structural class exhibit significant anticancer activity . The mechanism may involve:
- Inhibition of Enzymes : Interaction with specific enzymes involved in cancer progression.
- Modulation of Receptor Activity : Influencing pathways related to cell proliferation and apoptosis.
A study highlighted that benzothiazole derivatives can inhibit certain cancer cell lines, demonstrating potential as lead compounds for drug development targeting various cancers .
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have shown promising antimicrobial properties . The presence of bromine and methoxyethyl substituents enhances their interaction with microbial targets, potentially leading to:
- Inhibition of bacterial growth.
- Antifungal activity against common pathogens.
Research indicates that modifications in the benzothiazole structure can significantly affect the biological activity, making this compound a candidate for further investigation in antimicrobial therapies .
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Research on Antimicrobial Effects :
- Another study evaluated various benzothiazole derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, finding that structural modifications led to enhanced potency .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 6; methoxyethyl group | Anticancer; Antimicrobial |
| (E)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine | Different nitrogen substitution | Altered reactivity; Potential anticancer |
| N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene | No bromine substituent | Varies in biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
